molecular formula C20H16N6 B11934999 2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine

2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine

Cat. No.: B11934999
M. Wt: 340.4 g/mol
InChI Key: AQEJANNNADGRSY-UHFFFAOYSA-N
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Description

2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . The structure of this compound consists of two benzimidazole rings connected through a phenyl group, with amino groups attached to the benzimidazole rings.

Preparation Methods

The synthesis of 2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with aromatic aldehydes or other suitable reagents. One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is then purified using solvents like hexane and water to obtain the desired benzimidazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting essential biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The specific molecular targets and pathways depend on the biological activity being investigated.

Comparison with Similar Compounds

2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine is unique due to its specific structure and the presence of two benzimidazole rings connected through a phenyl group. Similar compounds include:

Properties

Molecular Formula

C20H16N6

Molecular Weight

340.4 g/mol

IUPAC Name

2-[3-(6-amino-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C20H16N6/c21-13-4-6-15-17(9-13)25-19(23-15)11-2-1-3-12(8-11)20-24-16-7-5-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)

InChI Key

AQEJANNNADGRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)C4=NC5=C(N4)C=C(C=C5)N

Origin of Product

United States

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